molecular formula C12H9N B11914554 2H-Indeno[2,1-c]pyridine CAS No. 244-41-7

2H-Indeno[2,1-c]pyridine

Cat. No.: B11914554
CAS No.: 244-41-7
M. Wt: 167.21 g/mol
InChI Key: KIPLRLPCPJUKIG-UHFFFAOYSA-N
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Description

2H-Indeno[2,1-c]pyridine is a heterocyclic compound that features a fused ring system consisting of an indene and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing 2H-Indeno[2,1-c]pyridine involves a three-component domino reaction. This reaction typically includes the cleavage of a carbon-carbon bond under transition-metal-free conditions. The process involves mixing three common starting materials in ethanol in the presence of 20 mol % sodium hydroxide under microwave irradiation conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the described synthetic route provides a scalable and efficient approach that could be adapted for industrial applications. The use of microwave irradiation and common reagents makes this method potentially suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2H-Indeno[2,1-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

2H-Indeno[2,1-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Indeno[2,1-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

    1H-Indeno[2,1-b]pyridine: This compound has a similar fused ring system but differs in the position of the nitrogen atom in the pyridine ring.

    2H-Indeno[2,1-c]pyridazine: This compound features an additional nitrogen atom in the ring system.

Uniqueness: 2H-Indeno[2,1-c]pyridine is unique due to its specific ring fusion and the position of the nitrogen atom, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

244-41-7

Molecular Formula

C12H9N

Molecular Weight

167.21 g/mol

IUPAC Name

2H-indeno[2,1-c]pyridine

InChI

InChI=1S/C12H9N/c1-2-4-11-9(3-1)7-10-8-13-6-5-12(10)11/h1-8,13H

InChI Key

KIPLRLPCPJUKIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=CNC=CC3=C2C=C1

Origin of Product

United States

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